Cas no 20460-41-7 ((7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one)
![(7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one structure](https://it.kuujia.com/scimg/cas/20460-41-7x500.png)
20460-41-7 structure
Nome del prodotto:(7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one
(7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- (7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one
- (all-xi)-tuberostemonine (mp: 162o)
- 2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(all-xi)-stenine
- 8-Aethyl-11-methyl-2-(4-methyl-5-oxo-tetrahydro-[2]furyl)-dodecahydro-azepino[3,2,1-h,i]furo[3,2-e]indol-10-on,-Stereoisomeres(?) vom F: 162grad, Stemonin
- 8-ethyl-11-methyl-2-(4-methyl-5-oxo-tetrahydro-[2]furyl)-dodecahydro-azepino[3,2,1-h,i]furo[3,2-e]indol-10-one,-stereoisomer(ic)(?) of mp: 162 degree , stemonine
- Isotuberostemonine
- stemonine
- Tuberostemonin
- (7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-aze
- (8ξ,9ξ,10ξ,11ξ,12ξ,13ξ,14ξ)-2-(Tetrahydro-4-methyl-5-oxofuran-2-yl)stenine
- FT-0777481
- DTXSID60988496
- AKOS015897161
- LS-14968
- 8-Ethyl-11-methyl-2-(4-methyl-5-oxooxolan-2-yl)dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one
- NSC-366235
- NSC366235
-
- Inchi: InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3
- Chiave InChI: GYOGHROCTSEKDY-UHFFFAOYSA-N
- Sorrisi: CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C
Proprietà calcolate
- Massa esatta: 375.24095853g/mol
- Massa monoisotopica: 375.24095853g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 27
- Conta legami ruotabili: 2
- Complessità: 636
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 10
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 55.8Ų
- XLogP3: 3.9
(7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one Letteratura correlata
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
20460-41-7 ((7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one) Prodotti correlati
- 1375830-21-9((5S)-5-amino-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one)
- 79560-18-2(4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid)
- 1695622-97-9(1-(3-chlorobenzyl)-1H-imidazole-4-carbaldehyde)
- 1391070-37-3(3-amino-3-(2-chloro-6-hydroxyphenyl)propanoic acid)
- 2227712-52-7((1S)-1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol)
- 2377035-08-8(3,3-Dimethyl-1,3-azasilepane;hydrochloride)
- 954589-02-7(3-2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl-6-{(3-methylphenyl)methylsulfanyl}pyridazine)
- 1607-51-8(2-amino-4-phenoxyphenol)
- 1314754-69-2(5-(2-AMINO-6-FLUOROPHENYL)PYRROLIDIN-2-ONE)
- 2003729-13-1((1-((1-methylpiperidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
